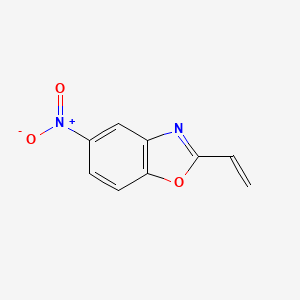

5-Nitro-2-vinylbenzoxazole

Description

5-Nitro-2-vinylbenzoxazole (C₉H₆N₂O₃) is a nitro-substituted benzoxazole derivative featuring a vinyl group at the 2-position and a nitro group at the 5-position of the fused benzoxazole ring. Benzoxazoles are heterocyclic compounds with a benzene ring fused to an oxazole ring, known for their diverse applications in pharmaceuticals, agrochemicals, and materials science . The nitro and vinyl substituents in this compound likely influence its electronic properties, reactivity, and biological activity.

Properties

Molecular Formula |

C9H6N2O3 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

2-ethenyl-5-nitro-1,3-benzoxazole |

InChI |

InChI=1S/C9H6N2O3/c1-2-9-10-7-5-6(11(12)13)3-4-8(7)14-9/h2-5H,1H2 |

InChI Key |

VPWDDXSKWBDCNQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

2-[beta-(5-Nitrofuran-2-yl)vinyl]benzoxazole

- Structure : Features a benzoxazole core with a vinyl group linked to a 5-nitrofuran ring.

- Key Differences: The nitro group is located on the furan moiety rather than directly on the benzoxazole ring, as in 5-nitro-2-vinylbenzoxazole.

- Reactivity : The furan-linked nitro group may confer distinct redox properties compared to the benzoxazole-bound nitro group.

- Applications: Not explicitly reported, but nitrofuran derivatives are often associated with antimicrobial activity.

- Reference :

Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives

- Structure : Benzoxazole substituted with a tetrazole ring via an amine linkage and an ethyl acetate group.

- Key Differences : The tetrazole moiety introduces metabolic stability and hydrogen-bonding capacity, unlike the vinyl group in this compound.

- Synthesis : Requires multi-step reactions involving hydrazine, sodium azide, and ethyl chloroacetate .

- Biological Activity: Tetrazole derivatives are noted for antibacterial, antifungal, and anti-inflammatory properties .

- Reference :

2-Methyl-5-nitrobenzimidazole (CAS 1792-40-1)

2-Hydroxy-5-nitro-N-phenylbenzamide

- Structure : Benzamide derivative with hydroxyl and nitro groups at the 2- and 5-positions, respectively.

- Key Differences : The amide group introduces hydrogen-bonding sites absent in this compound.

- Synthesis : Prepared as a precursor for benzoxazepines, highlighting its role in constructing larger heterocyclic systems .

- Physical Properties : Likely higher solubility in polar solvents due to the hydroxyl and amide groups.

- Reference :

Comparative Data Table

Key Insights from Structural Comparisons

Substituent Position : The placement of the nitro group (e.g., on benzoxazole vs. furan) significantly impacts electronic effects and biological targeting.

Heterocyclic Core : Replacing oxygen (benzoxazole) with nitrogen (benzimidazole) alters basicity and interaction with biological targets.

Synthetic Complexity : Multi-step syntheses (e.g., tetrazole derivatives ) contrast with simpler nitro-substituted analogs, affecting scalability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.